molecular formula C12H10ClN3O2 B13908547 Methyl 3-amino-6-(3-chlorophenyl)-2-pyrazinecarboxylate

Methyl 3-amino-6-(3-chlorophenyl)-2-pyrazinecarboxylate

Cat. No.: B13908547
M. Wt: 263.68 g/mol
InChI Key: JXPHCTGIZQIHEC-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-(3-chlorophenyl)-2-pyrazinecarboxylate is a heterocyclic compound that features a pyrazine ring substituted with an amino group, a chlorophenyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-(3-chlorophenyl)-2-pyrazinecarboxylate typically involves the condensation of 3-chlorobenzaldehyde with 3-amino-2-pyrazinecarboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then esterified using methanol and a dehydrating agent like sulfuric acid to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino compound using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amino compound.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-(3-chlorophenyl)-2-pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorophenyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit enzyme activity by blocking the substrate binding site or altering the enzyme’s conformation.

Comparison with Similar Compounds

    Methyl 3-amino-6-(4-chlorophenyl)-2-pyrazinecarboxylate: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    Methyl 3-amino-6-(3-bromophenyl)-2-pyrazinecarboxylate: Bromine atom replacing the chlorine atom.

    Methyl 3-amino-6-(3-fluorophenyl)-2-pyrazinecarboxylate: Fluorine atom replacing the chlorine atom.

Uniqueness: Methyl 3-amino-6-(3-chlorophenyl)-2-pyrazinecarboxylate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and binding affinity to molecular targets. This unique structure may result in distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

methyl 3-amino-6-(3-chlorophenyl)pyrazine-2-carboxylate

InChI

InChI=1S/C12H10ClN3O2/c1-18-12(17)10-11(14)15-6-9(16-10)7-3-2-4-8(13)5-7/h2-6H,1H3,(H2,14,15)

InChI Key

JXPHCTGIZQIHEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)C2=CC(=CC=C2)Cl

Origin of Product

United States

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